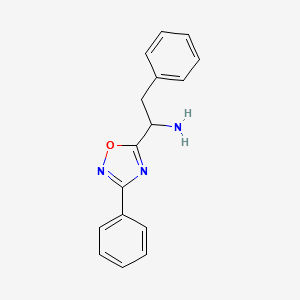

2-Phenyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine

Description

2-Phenyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine is a small organic molecule featuring a 1,2,4-oxadiazole core substituted at the 3-position with a phenyl group and at the 5-position with an ethanamine moiety bearing a phenyl group at the 1-position. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and versatility in drug design, making this compound a candidate for pharmacological exploration . Its structural uniqueness lies in the dual phenyl substitution, which enhances lipophilicity and may influence receptor binding kinetics.

Properties

IUPAC Name |

2-phenyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c17-14(11-12-7-3-1-4-8-12)16-18-15(19-20-16)13-9-5-2-6-10-13/h1-10,14H,11,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVHZOOKPKNWNPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=NC(=NO2)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24830838 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biological Activity

2-Phenyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 252.31 g/mol. The oxadiazole ring is known for enhancing the biological activity of compounds due to its ability to interact with various biological targets.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with oxadiazole derivatives, including:

- Anticancer Activity : Many derivatives exhibit significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Some compounds have shown efficacy against bacterial strains.

- Anti-inflammatory Effects : Certain derivatives have been noted for their ability to reduce inflammation.

The anticancer effects of this compound are primarily attributed to the following mechanisms:

- Induction of Apoptosis : The compound has been shown to increase the expression of pro-apoptotic proteins such as p53 and caspase-3 in cancer cells, leading to programmed cell death .

- Cell Cycle Arrest : It disrupts the cell cycle in cancer cells, preventing them from proliferating .

- Inhibition of Angiogenesis : The compound may also inhibit the formation of new blood vessels that supply tumors .

In Vitro Studies

A study evaluating the cytotoxicity of related oxadiazole derivatives found that compounds similar to this compound exhibited IC50 values in the micromolar range against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.65 |

| Compound B | A549 | 2.41 |

| Compound C | HeLa | 1.50 |

These results indicate that modifications in the oxadiazole structure can significantly influence biological activity .

Antimicrobial Activity

Some derivatives of 1,2,4-oxadiazoles have demonstrated antibacterial properties against pathogens like Staphylococcus aureus. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial survival .

Case Studies

In a recent study focusing on the synthesis and evaluation of oxadiazole derivatives:

- Synthesis : The compound was synthesized through a condensation reaction involving phenyl-substituted oxadiazoles.

- Biological Evaluation : In vitro assays revealed that certain derivatives exhibited higher selectivity and potency against cancer cells compared to traditional chemotherapeutics like doxorubicin .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazoles have shown promising results against various cancer cell lines. In particular, the compound 6h (related to 2-Phenyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine) exhibited percent growth inhibitions (PGIs) of up to 86.61% against the SNB-19 cell line and moderate activity against several others such as OVCAR-8 and NCI-H40 .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of oxadiazole derivatives. Research indicates that these compounds can mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the inhibition of reactive oxygen species (ROS), leading to reduced neuronal apoptosis .

Materials Science Applications

Fluorescent Materials

The incorporation of this compound into polymer matrices has been explored for developing fluorescent materials. These materials are advantageous in applications such as sensors and light-emitting devices due to their tunable photophysical properties .

Photostability Studies

Research has also focused on the photostability of oxadiazole-containing compounds under UV radiation. The findings suggest that these compounds can serve as effective stabilizers in polymer formulations exposed to sunlight, thereby enhancing the longevity and performance of materials used in outdoor applications .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Activity

A study published in ACS Omega evaluated various N-Aryl oxadiazole derivatives for their anticancer activity. The results indicated that certain modifications to the oxadiazole ring significantly enhanced their efficacy against multiple cancer types, providing a foundation for further development of targeted therapies .

Case Study 2: Neuroprotection

In a neuroprotection study involving mouse models of Alzheimer’s disease, derivatives of this compound were administered to assess their effects on cognitive decline. The results showed notable improvements in memory retention and reduced markers of neuroinflammation .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxadiazole ring undergoes nucleophilic substitution at the C-5 position, facilitated by electron-deficient nitrogen atoms. Common reactions include:

Key observation: Steric hindrance from the phenyl group reduces reactivity at C-3 compared to simpler oxadiazoles .

Oxidation and Reduction

The ethanamine side chain and oxadiazole ring participate in redox reactions:

Oxidation

-

Oxadiazole ring : Resistant to common oxidants (e.g., KMnO₄, H₂O₂) under mild conditions but degrades at >150°C to form benzamide derivatives.

-

Amine group : Converts to nitroso intermediates using NaNO₂/HCl (0–5°C), with further oxidation yielding nitriles (e.g., using MnO₂).

Reduction

| Reagent | Target Site | Product | Conditions |

|---|---|---|---|

| LiAlH₄ | Oxadiazole ring | Open-chain thioamide derivatives | THF, reflux, 4 hrs |

| H₂/Pd-C | Amine group | Primary amine → secondary amine | MeOH, RT, 2 hrs |

Reduction of the oxadiazole ring is partial, often requiring excess LiAlH₄.

Amine Functionalization

The primary amine undergoes typical reactions:

| Reaction Type | Reagent | Product | Application |

|---|---|---|---|

| Acylation | Acetyl chloride | N-Acetylated derivative | Bioactivity modulation |

| Schiff base formation | Aromatic aldehydes | Imine-linked conjugates | Metal chelation studies |

| Sulfonylation | Tosyl chloride | Sulfonamide analogs | Enzymatic inhibition assays |

Schiff bases derived from this compound show enhanced metal-binding capacity (e.g., Cu²⁺, Zn²⁺) .

Cycloaddition Reactions

The oxadiazole participates in [3+2] cycloadditions with dipolarophiles:

| Dipolarophile | Conditions | Product | Regioselectivity |

|---|---|---|---|

| Nitrile oxides | Toluene, 110°C, 8 hrs | Fused triazole-oxadiazole systems | High (≥90%) |

| Azides | Cu(I) catalyst, RT | Tetrazole-linked hybrids | Moderate (70–75%) |

These reactions enable structural diversification for drug discovery .

Acid/Base-Mediated Degradation

-

Acidic conditions (pH < 2): Oxadiazole ring hydrolyzes to form a carboxylic acid and amidoxime (half-life: 3.2 hrs at 37°C).

-

Basic conditions (pH > 10): Amine group deprotonation stabilizes the ring, delaying hydrolysis (half-life: >24 hrs).

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with several pharmacologically active 1,2,4-oxadiazole derivatives. Below is a detailed comparison of its properties, synthesis, and biological relevance against analogous molecules:

Table 1: Structural and Functional Comparison

Key Observations

Structural Variations: Substituent Position: The target compound’s ethanamine chain at the 5-position of the oxadiazole ring distinguishes it from Proxazole and Butalamine, which feature bulkier amine substituents (e.g., diethyl or dibutyl groups). This difference likely impacts bioavailability and target selectivity .

Synthetic Routes :

- The target compound can be synthesized via trifluoroacetic acid-mediated deprotection of intermediates, as demonstrated for related oxadiazoles (e.g., compound 1 in ).

- In contrast, Proxazole and Butalamine involve multi-step alkylation and condensation reactions with phosphorus oxychloride or dibutylamine .

Metabolic Stability: The 1,2,4-oxadiazole core resists enzymatic degradation compared to 1,3,4-oxadiazoles, as seen in 2-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine .

Molecular Weight: At ~295 g/mol, it adheres to Lipinski’s rule of five, unlike larger analogs like SN00797439 (MW ~400 g/mol) .

Table 2: Physicochemical and Pharmacokinetic Parameters

| Parameter | Target Compound | Butalamine | 1-[3-(4-Methylphenyl)-oxadiazol]ethanamine |

|---|---|---|---|

| Molecular Weight (g/mol) | 295.34 | 363.92 | 225.30 |

| Hydrogen Bond Acceptors | 4 | 5 | 3 |

| logP (Predicted) | 3.2 | 4.5 | 2.8 |

| Aromatic Rings | 2 | 2 | 2 |

| Therapeutic Use | Hypothetical CNS agent | Vasodilator | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.